4-Amino-3-hydroxyphenylalanine

概要

説明

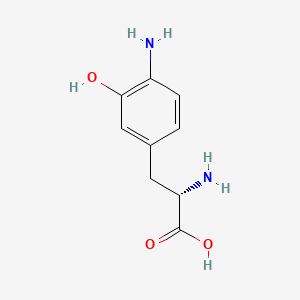

4-Amino-3-hydroxyphenylalanine is an organic compound belonging to the class of phenylalanine derivatives. It is characterized by the presence of an amino group at the fourth position and a hydroxyl group at the third position on the phenyl ring.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-hydroxyphenylalanine can be achieved through several methods. One notable approach involves the imino 1,2-Wittig rearrangement of hydroximates. This method proceeds smoothly under basic conditions using lithium diisopropylamide (LDA) as a reagent. The hydroximates are treated with LDA to yield 2-hydroxyoxime ethers, which are then subjected to stereoselective reduction to afford the desired amino alcohols .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as acylation, bromination, and benzyloxylation to achieve the final product .

化学反応の分析

Types of Reactions: 4-Amino-3-hydroxyphenylalanine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of both amino and hydroxyl groups on the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed for reduction reactions.

Substitution: Substitution reactions often involve reagents like halogens and alkylating agents under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce corresponding amines .

科学的研究の応用

Marker for Pheomelanin

4-AHP serves as a specific marker for pheomelanin, aiding in the analysis of pigmentation in various biological samples. Research has demonstrated that the ratio of 4-AHP to other degradation products can provide insights into the type and quantity of melanin present in tissues. For instance, studies using high-performance liquid chromatography (HPLC) have shown that specific AHP measurements correlate strongly with total pheomelanin levels in human hair samples .

Dermatological Studies

In dermatology, 4-AHP is utilized to investigate skin pigmentation disorders and the effects of UV radiation on skin cells. By analyzing the levels of 4-AHP in skin biopsies, researchers can assess variations in melanin production related to different skin types and conditions. This application is particularly relevant for understanding conditions such as vitiligo and albinism .

Forensic Science

The compound is increasingly recognized in forensic science as a tool for analyzing biological stains. The presence of 4-AHP in hair or tissue samples can help forensic scientists determine the origin of biological materials and assess their age based on degradation patterns. This application is critical in criminal investigations where biological evidence must be accurately identified .

Paleobiology

In paleobiology, the analysis of ancient biological materials has revealed that 4-AHP can be used to identify preserved melanin structures in fossils. Studies have shown that taphonomic experiments involving feathers from modern birds can yield molecular signals indicative of eumelanin and pheomelanin through the detection of 4-AHP . This capability allows scientists to infer coloration and ecological adaptations of extinct species.

Data Tables

The following table summarizes key applications and findings related to this compound:

| Application Area | Key Findings | Method Used |

|---|---|---|

| Dermatology | Correlation with skin pigmentation disorders | HPLC analysis of skin biopsies |

| Forensic Science | Identification of biological stains | Chemical analysis of hair/tissue samples |

| Paleobiology | Detection of ancient melanin structures | Taphonomic experiments and HPLC |

Case Studies

- Dermatological Research : A study analyzed hair samples from individuals with varying pigmentation levels to determine the relationship between 4-AHP concentrations and pheomelanin content. Results indicated that higher levels of specific AHP correlated with lighter hair colors, providing insights into genetic factors influencing pigmentation .

- Forensic Analysis : In a forensic case study, researchers employed HPLC to analyze a bloodstain found at a crime scene. The identification of 4-AHP confirmed the presence of human biological material, aiding in establishing connections between suspects and the scene .

- Paleontological Findings : In examining fossilized feathers from non-avian dinosaurs, scientists identified preserved melanin using molecular signals from 4-AHP, revealing insights into the coloration and potential camouflage strategies employed by these ancient creatures .

作用機序

The mechanism of action of 4-Amino-3-hydroxyphenylalanine involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a precursor to pheomelanin, influencing pigmentation processes. The compound undergoes enzymatic reactions that lead to the formation of melanin pigments, which play a crucial role in protecting the skin from ultraviolet radiation .

類似化合物との比較

3-Amino-4-hydroxyphenylalanine: This isomer has the amino and hydroxyl groups at different positions on the phenyl ring.

Uniqueness: 4-Amino-3-hydroxyphenylalanine is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry .

生物活性

4-Amino-3-hydroxyphenylalanine (4-AHP) is an amino acid derivative of tyrosine, primarily recognized for its role in the biosynthesis of melanin and as a biomarker in various biological studies. This article delves into its biological activity, focusing on its functions, mechanisms, and implications in research.

Chemical Structure and Properties

4-AHP is chemically classified as an amino acid with the molecular formula . It is structurally similar to tyrosine, differing primarily by the position of the amino group. The compound's structure allows it to participate in various biochemical pathways, particularly in melanin synthesis.

Melanin Synthesis

4-AHP is a significant precursor in the biosynthesis of pheomelanin, a type of melanin pigment found in hair and skin. The synthesis pathway involves the oxidative polymerization of cysteine derivatives, leading to the formation of 4-AHP from 5-S-cysteinyldopa. This process is crucial for pigmentation in humans and other organisms.

Neurotransmitter Precursor

Similar to tyrosine, 4-AHP can also be involved in the synthesis of neurotransmitters. It serves as a substrate for enzymes that convert it into other biologically active compounds, potentially influencing neurological functions.

Enzymatic Reactions

The conversion of 4-AHP into various products occurs through enzymatic reactions involving hydroxylation and transamination. These reactions are facilitated by specific enzymes that modify the compound's structure, enhancing its biological activity. For example, the enzyme tyrosine hydroxylase can convert it into L-DOPA, a precursor for dopamine.

Signal Transduction

Phosphorylation is a critical post-translational modification that affects the function of proteins containing 4-AHP residues. Protein kinases can phosphorylate the hydroxyl group on 4-AHP, influencing signal transduction pathways essential for cellular communication and response mechanisms .

Case Studies

- Pheomelanin Marker : A study demonstrated that measuring levels of 4-AHP in human hair samples correlates with pheomelanin content. This correlation highlights its utility as a biomarker for studying pigmentation disorders and hair color genetics .

- Hydrolysis Studies : Research utilizing hydriodic acid hydrolysis revealed that 4-AHP can be effectively separated from other products like 3-amino-4-hydroxyphenylalanine (3-AHP), allowing for more accurate analyses of pheomelanin degradation products .

Data Tables

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Melanin Synthesis | Precursor to pheomelanin | Understanding pigmentation disorders |

| Neurotransmitter Role | Substrate for L-DOPA synthesis | Potential impact on mood and cognition |

| Signal Transduction | Phosphorylation by kinases | Regulation of cellular processes |

特性

IUPAC Name |

(2S)-2-amino-3-(4-amino-3-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c10-6-2-1-5(4-8(6)12)3-7(11)9(13)14/h1-2,4,7,12H,3,10-11H2,(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHWPXBNFKWLGJH-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40996413 | |

| Record name | 4-Amino-3-hydroxyphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40996413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74923-08-3 | |

| Record name | 4-Amino-3-hydroxyphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074923083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3-hydroxyphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40996413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。